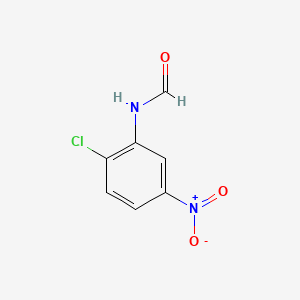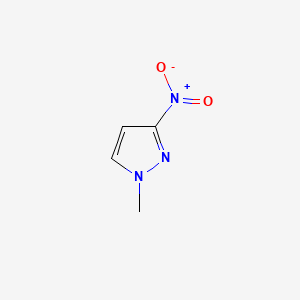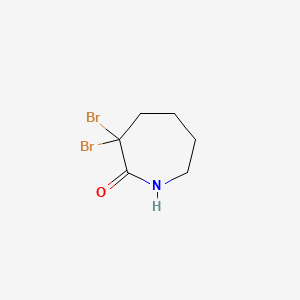
3,3-Dibromoazepan-2-one
Übersicht
Beschreibung
3,3-Dibromoazepan-2-one: is a chemical compound with the molecular formula C6H9Br2NO It is a derivative of azepanone, where two bromine atoms are substituted at the third position of the azepanone ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Dibromoazepan-2-one is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for understanding the interactions between brominated molecules and biological targets.
Medicine: Although not widely used in medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its reactivity and ability to undergo various chemical transformations make it valuable for creating high-value products.
Safety and Hazards
The safety information for 3,3-Dibromoazepan-2-one includes the following hazard statements: H302-H315-H319 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements include P261-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3-Dibromoazepan-2-one involves the reaction of succinimide with bromocyclohexanone under appropriate conditions. This reaction typically requires a controlled environment to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dibromoazepan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azepanones, while reduction reactions can produce different reduced forms of the compound.
Wirkmechanismus
The mechanism of action of 3,3-Dibromoazepan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in changes to the molecular structure and properties of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dibromo-1,3-dihydroindol-2-one
- 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
Comparison: 3,3-Dibromoazepan-2-one is unique due to its azepanone ring structure with bromine substitutions at the third position. This distinguishes it from other similar compounds like 3,3-Dibromo-1,3-dihydroindol-2-one and 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one, which have different core structures and substitution patterns. The specific arrangement of atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications that other compounds may not be suitable for .
Eigenschaften
IUPAC Name |
3,3-dibromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIRIIANVAJNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300584 | |
| Record name | 3,3-dibromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-35-0 | |
| Record name | 56987-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dibromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





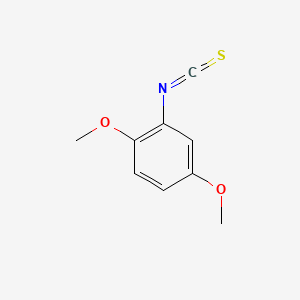

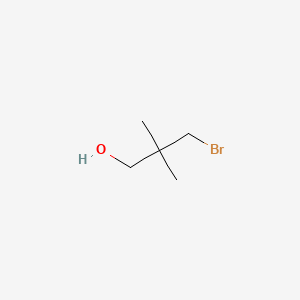
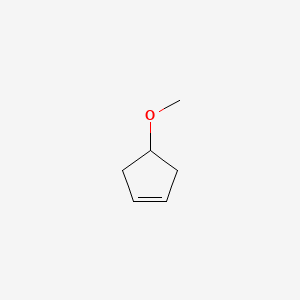
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)


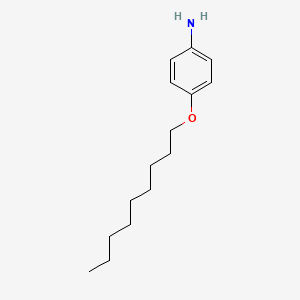
![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)
